2-(2-Chloro-3-cyanophenyl)acetic acid is an organic compound characterized by a phenyl ring substituted with a chloro group and a cyano group, linked to an acetic acid moiety. Its molecular formula is , and it has a molecular weight of 195.6 g/mol. This compound is notable for its potential applications in various scientific fields, particularly in the development of insecticides and other agrochemicals .
2-(2-Chloro-3-cyanophenyl)acetic acid belongs to the class of organic compounds known as carboxylic acids. It features functional groups typical of both aromatic compounds and nitriles, making it a versatile intermediate in organic synthesis.
The synthesis of 2-(2-Chloro-3-cyanophenyl)acetic acid typically involves several key steps:
The molecular structure of 2-(2-Chloro-3-cyanophenyl)acetic acid can be represented using various chemical notation systems:
C1=CC(=C(C=C1CC(=O)O)Cl)C#N
CINFDMVPHNPKFR-UHFFFAOYSA-N
The compound can undergo various chemical reactions:
The mechanism of action for compounds like 2-(2-Chloro-3-cyanophenyl)acetic acid often involves interaction with biological targets, leading to specific biochemical effects.
While detailed pharmacokinetic data specific to this compound may be limited, similar compounds have been shown to exhibit lipophilicity and gastrointestinal absorption characteristics that facilitate their biological activity .
2-(2-Chloro-3-cyanophenyl)acetic acid has several applications in scientific research:
This compound exemplifies the intersection of organic synthesis and practical applications within agricultural sciences, showcasing its importance as both a research subject and a functional ingredient in pest management strategies.
CAS No.: 197654-04-9
CAS No.: 163000-63-3
CAS No.: 99593-25-6
CAS No.: 618903-56-3
CAS No.: 4300-27-0
CAS No.: 85815-37-8